1-Fluoro-3-(propan-2-yloxy)propan-2-ol

Description

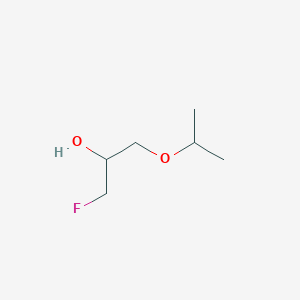

1-Fluoro-3-(propan-2-yloxy)propan-2-ol is a fluorinated secondary alcohol with an isopropoxy substituent. Its structure features a fluorine atom at the 1-position and a propan-2-yloxy group at the 3-position, making it a versatile scaffold in medicinal chemistry and radiopharmaceutical synthesis. Notably, derivatives of this compound, such as THK5117 and THK5351, are tau positron emission tomography (PET) tracers used to study neurodegenerative diseases like Alzheimer’s .

Properties

Molecular Formula |

C6H13FO2 |

|---|---|

Molecular Weight |

136.16 g/mol |

IUPAC Name |

1-fluoro-3-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C6H13FO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

RTUIPOBEFHIRLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dihydroxypropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

Starting Material: 1,3-dihydroxypropane

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)

Reaction Conditions: The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Fluoro-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-Fluoro-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atom.

Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them potential candidates for drug development.

Industry: It can be used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(propan-2-yloxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and influence the compound’s overall reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural differences and molecular weights of key analogs:

Key Observations :

Key Observations :

- Epoxide-based syntheses (e.g., ) are common but yield-dependent on substituent reactivity.

- Radiochemical synthesis (e.g., THK5351 ) requires specialized isotopic labeling, often with lower yields due to complexity.

Physicochemical Properties

Physical Parameters

Key Observations :

- Propan-2-ol derivatives generally have higher boiling points than propan-2-ol itself due to increased molecular weight and polarity.

- Fluorine’s electronegativity may enhance solubility in polar solvents compared to chlorine analogs.

Target Binding and Off-Target Interactions

Key Observations :

Biological Activity

1-Fluoro-3-(propan-2-yloxy)propan-2-ol is a fluorinated alcohol compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fluoro group which enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 136.14 g/mol. The presence of the hydroxyl group contributes to its solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoro group can enhance binding affinity, while the propan-2-yloxy moiety may facilitate hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes.

- Antimicrobial Activity : Similar compounds have shown promise in inhibiting microbial growth, suggesting potential applications in antimicrobial therapies.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

Table 1: Summary of Biological Studies

Pharmacological Applications

This compound has potential applications in several areas:

- Antiviral Agents : Its structure suggests possible efficacy against viral infections.

- Cancer Therapeutics : Inhibition of specific kinases indicates potential use in cancer treatment.

- Antimicrobial Agents : Its properties may be exploited for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Table 2: Comparison with Analogous Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | Contains a methoxy group | Moderate enzyme inhibition |

| Compound B | Structure B | Lacks fluorine substitution | Low antimicrobial activity |

| Compound C | Structure C | Contains a phenyl ring | High receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.